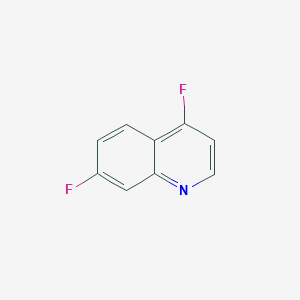

![molecular formula C6H4N2O2S B11916802 2-Thioxo-2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B11916802.png)

2-Thioxo-2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

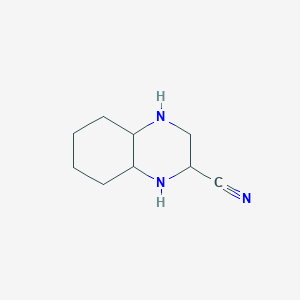

2-Thioxo-2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique fused ring structure, which includes a furan ring and a pyrimidine ring, and the presence of a thioxo group. The compound’s unique structure imparts it with a range of biological activities, making it a valuable target for drug development and other scientific research.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Thioxo-2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-on beinhaltet typischerweise die Reaktion von Isothiocyanaten mit primären Aminen zur Bildung von Thioharnstoff-Zwischenprodukten. Diese Zwischenprodukte werden dann in Gegenwart von Basen wie Kaliumcarbonat oder Natriummethoxid cyclisiert, um die gewünschte Verbindung zu erhalten . Die mikrowellengestützte Synthese wurde ebenfalls eingesetzt, um die Reaktionsgeschwindigkeit und Ausbeute zu verbessern .

Industrielle Produktionsverfahren

Chemische Reaktionsanalyse

Reaktionstypen

2-Thioxo-2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-on durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Thioxo-Gruppe in ein Thiol oder ein Sulfid umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können an der Thioxo-Gruppe oder am Furanring auftreten.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nucleophile wie Amine für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise milde bis moderate Temperaturen und die Verwendung von Lösungsmitteln wie Dimethylformamid (DMF) oder Wasser .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfoxide, Sulfone, Thiole und verschiedene substituierte Derivate, abhängig von den spezifischen Reagenzien und Bedingungen, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

2-Thioxo-2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-on hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Wirkmechanismus

Der Wirkmechanismus von 2-Thioxo-2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-on beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Thioxo-Gruppe der Verbindung kann kovalente Bindungen mit nucleophilen Stellen an Proteinen und Enzymen bilden und so deren Aktivität hemmen. Dieser Mechanismus ist besonders relevant für seine antibakterielle und Antikrebsaktivität, wo er essentielle Zellprozesse in Krankheitserregern und Krebszellen stört .

Analyse Chemischer Reaktionen

Types of Reactions

2-Thioxo-2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the thioxo group or the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve mild to moderate temperatures and the use of solvents such as dimethylformamide (DMF) or water .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-Thioxo-2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-one has a wide range of scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: Its unique chemical properties make it useful in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 2-Thioxo-2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-one involves its interaction with various molecular targets and pathways. The compound’s thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in its antibacterial and anticancer activities, where it disrupts essential cellular processes in pathogens and cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-on: Ähnlich in der Struktur, aber mit einem Pyridinring anstelle eines Furanrings.

2-Thioxo-2,3-dihydropyrimidin-4(1H)-on: Fehlt die kondensierte Ringstruktur, was sie weniger komplex macht.

Einzigartigkeit

2-Thioxo-2,3-dihydrofuro[3,2-d]pyrimidin-4(1H)-on ist einzigartig aufgrund seiner kondensierten Ringstruktur, die ihr unterschiedliche chemische und biologische Eigenschaften verleiht. Das Vorhandensein sowohl eines Furan- als auch eines Pyrimidinrings sowie der Thioxo-Gruppe macht sie zu einer vielseitigen Verbindung mit einem breiten Anwendungsspektrum in verschiedenen Forschungsbereichen .

Eigenschaften

IUPAC Name |

2-sulfanylidene-1H-furo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S/c9-5-4-3(1-2-10-4)7-6(11)8-5/h1-2H,(H2,7,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYVYNMHEFQCFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C1NC(=S)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

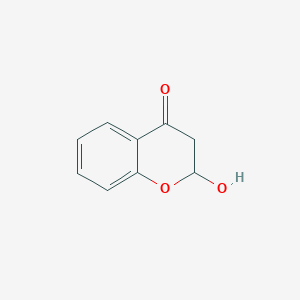

![1H-Pyrazolo[4,3-c]quinoline](/img/structure/B11916722.png)

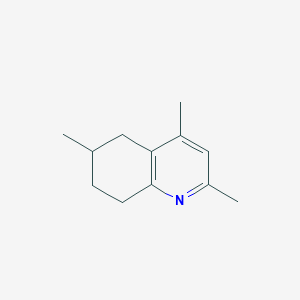

![5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B11916772.png)

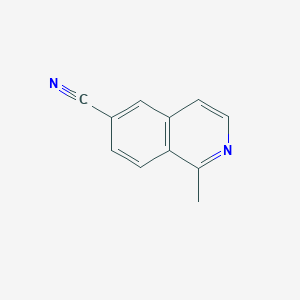

![3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11916775.png)

![4'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B11916790.png)

![(3aS,4S,6aR)-rel-Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride](/img/structure/B11916791.png)